molecular formula C26H26ClN3O2 B278439 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278439
M. Wt: 448 g/mol
InChI Key: HEOUTUKXBIDSMC-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as CMPB, is a novel compound that has attracted significant attention in the field of medicinal chemistry. CMPB belongs to the class of benzamide derivatives and has been shown to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been proposed that it exerts its biological activity by interacting with various cellular targets, such as enzymes and receptors. For example, 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Furthermore, 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to increase the levels of anti-oxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a cost-effective compound for research purposes. However, there are also some limitations associated with the use of 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its cellular targets. Furthermore, its solubility in aqueous solutions is limited, which can affect its bioavailability and cellular uptake.

Future Directions

There are several future directions for the research on 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One potential direction is the development of new derivatives of 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide that exhibit improved biological activity and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, which can provide insights into its cellular targets and potential therapeutic applications. Furthermore, the development of new drug delivery systems that can enhance the solubility and bioavailability of 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can also be a promising direction for future research.

Synthesis Methods

3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can be synthesized using a multi-step synthetic route, which involves the condensation of 4-methylbenzoic acid with 4-(4-chlorophenyl)piperazine, followed by the reaction of the resulting intermediate with 4-(4-aminophenyl)benzoic acid. The final product is obtained by the acylation of the amine group using 3-chloro-4-methylbenzoyl chloride. The purity of the product can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, 3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

Product Name

3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

3-chloro-4-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H26ClN3O2/c1-18-3-6-20(7-4-18)26(32)30-15-13-29(14-16-30)23-11-9-22(10-12-23)28-25(31)21-8-5-19(2)24(27)17-21/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

HEOUTUKXBIDSMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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